Desacetylmetipranolol is a metabolite of metipranolol, a non-selective beta-adrenergic antagonist used primarily in ophthalmology for the treatment of elevated intraocular pressure in conditions such as glaucoma. It belongs to the class of compounds known as β-adrenergic blockers, which are characterized by their ability to inhibit the action of catecholamines (like adrenaline) on β-adrenergic receptors. The compound is classified under the chemical family of aryl propanolamines.
The synthesis of desacetylmetipranolol can be achieved through the hydrolysis of metipranolol. This process typically involves the removal of the acetyl group from the metipranolol molecule. The hydrolysis can be performed under acidic or basic conditions, with parameters such as temperature and pH being critical for optimizing yield. For instance, using a 0.1 M hydrochloric acid solution at elevated temperatures (around 60°C) can facilitate the reaction and enhance the conversion rate to desacetylmetipranolol.
Additionally, chromatographic techniques such as high-performance liquid chromatography (HPLC) are often employed to purify desacetylmetipranolol from reaction mixtures. The use of chiral columns can be particularly beneficial for separating enantiomers if required.
Desacetylmetipranolol has a molecular formula of C17H25N and a molecular weight of approximately 255.39 g/mol. The structure features a phenolic ring attached to an isopropylamino side chain, characteristic of β-blockers. The absence of the acetyl group distinguishes it from its parent compound, metipranolol.
The compound's stereochemistry is crucial for its biological activity; it exists in two enantiomeric forms that may exhibit different pharmacological effects. The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets.
Desacetylmetipranolol participates in various chemical reactions typical for amines and phenolic compounds. Notably:
These reactions are essential for developing derivatives that may exhibit improved efficacy or reduced side effects.
Desacetylmetipranolol functions primarily as a competitive antagonist at β-adrenergic receptors. By binding to these receptors without activating them, it inhibits the action of endogenous catecholamines like norepinephrine and epinephrine. This blockade leads to decreased heart rate and contractility in cardiac tissues and reduced aqueous humor production in ocular tissues.
Research indicates that desacetylmetipranolol retains some antioxidant properties, which may contribute to its therapeutic effects beyond receptor antagonism . Its pharmacodynamics are influenced by factors such as receptor affinity and intrinsic activity, which vary between its enantiomers.
Desacetylmetipranolol exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Desacetylmetipranolol's primary application lies in ophthalmology as a treatment for glaucoma due to its ability to reduce intraocular pressure. Additionally, its pharmacological profile makes it a candidate for further research in cardiovascular therapies where β-blockade is beneficial.
Desacetylmetipranolol (chemical name: 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}-2,3,6-trimethylphenol) is the primary active metabolite of the non-selective beta-adrenergic antagonist metipranolol, used clinically to manage intraocular pressure (IOP) in glaucoma and ocular hypertension. Upon topical ocular administration, metipranolol undergoes rapid deacetylation by esterases in ocular tissues, converting to desacetylmetipranolol. This metabolite retains significant β1- and β2-adrenergic receptor antagonism, contributing substantially to the parent drug's IOP-lowering efficacy [5] [7]. Pharmacodynamic studies confirm that desacetylmetipranolol shares comparable IOP reduction mechanisms with metipranolol, primarily via suppression of aqueous humor production in the ciliary epithelium. However, unlike its parent compound, desacetylmetipranolol exhibits markedly enhanced antioxidant and neuroprotective properties, positioning it as a molecule of unique interest beyond IOP modulation [1] [9]. Structurally, it belongs to the aryloxyaminopropanol class of β-blockers, characterized by a phenolic core substituted with methyl groups and a propanolamine side chain. Its molecular formula is C₁₅H₂₅NO₃ (molecular weight: 267.37 g/mol) [3].
Property | Value/Description | |
---|---|---|
Chemical Formula | C₁₅H₂₅NO₃ | |
IUPAC Name | 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}-2,3,6-trimethylphenol | |
Molecular Weight | 267.37 g/mol | |
Metabolic Origin | Deacetylation of metipranolol | |
Primary Pharmacological Action | Non-selective β-adrenoceptor antagonism; Antioxidant | |
Key Bioactivity | IC₅₀ = 1.1 µM (Iron/Ascorbate-induced lipid peroxidation) | [1] |
The identification of desacetylmetipranolol coincided with the broader evolution of beta-blockers in glaucoma therapy. Timolol, introduced in 1978, revolutionized IOP management but lacked ancillary protective effects. Metipranolol emerged in the 1980s as a comparable IOP-lowering agent, gaining approval as a 0.3% solution [5] [7]. During pharmacokinetic studies of metipranolol in the late 1980s and 1990s, researchers detected its active deacetylated metabolite in ocular tissues and systemic circulation. This discovery occurred within the era of intensified research into neuroprotection in glaucoma, shifting focus beyond IOP control alone. Initial studies primarily characterized desacetylmetipranolol's contribution to metipranolol’s cardiovascular side effect profile, noting a potentially reduced impact on exercise-induced tachycardia compared to timolol [5] [7]. However, pivotal research in the early 2000s revealed its potent intrinsic antioxidant capabilities, fundamentally altering its perceived pharmacological significance. This positioned desacetylmetipranolol as a unique molecule among antiglaucoma drug metabolites, meriting dedicated investigation for its direct cytoprotective actions [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7